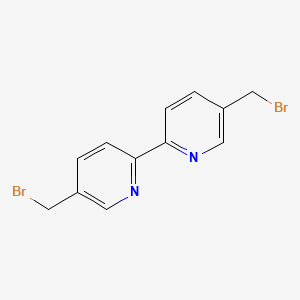5,5'-Bis(bromomethyl)-2,2'-bipyridine
CAS No.: 92642-09-6
Cat. No.: VC3967150
Molecular Formula: C12H10Br2N2
Molecular Weight: 342.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 92642-09-6 |
|---|---|
| Molecular Formula | C12H10Br2N2 |
| Molecular Weight | 342.03 g/mol |
| IUPAC Name | 5-(bromomethyl)-2-[5-(bromomethyl)pyridin-2-yl]pyridine |
| Standard InChI | InChI=1S/C12H10Br2N2/c13-5-9-1-3-11(15-7-9)12-4-2-10(6-14)8-16-12/h1-4,7-8H,5-6H2 |
| Standard InChI Key | OESAKGGTMNBXLT-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC=C1CBr)C2=NC=C(C=C2)CBr |
| Canonical SMILES | C1=CC(=NC=C1CBr)C2=NC=C(C=C2)CBr |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 2,2'-bipyridine backbone with bromomethyl (-CHBr) substituents at both 5-positions. The bipyridine system consists of two pyridine rings connected by a single bond between their 2-positions, creating a planar geometry conducive to metal coordination. The bromomethyl groups enhance electrophilicity, facilitating nucleophilic substitution reactions.
The IUPAC name, 5-(bromomethyl)-2-[5-(bromomethyl)pyridin-2-yl]pyridine, reflects its substitution pattern. Key identifiers include:
-
SMILES: C1=CC(=NC=C1CBr)C2=NC=C(C=C2)CBr
-
InChIKey: OESAKGGTMNBXLT-UHFFFAOYSA-N
Computed and Experimental Properties
PubChem data and computational analyses reveal the following properties :
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 342.03 g/mol | PubChem Computed |
| XLogP3 | 2.6 | PubChem Computed |
| Hydrogen Bond Acceptors | 2 | PubChem Computed |
| Rotatable Bond Count | 3 | PubChem Computed |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
The absence of hydrogen bond donors and moderate lipophilicity (XLogP3 = 2.6) suggest utility in hydrophobic environments.
Synthesis and Manufacturing
Historical Synthesis Routes
The compound is typically synthesized via bromination of 5,5'-dimethyl-2,2'-bipyridine. A seminal 1998 Journal of Organic Chemistry study detailed a Negishi cross-coupling strategy to prepare methyl-substituted bipyridines, which are subsequently brominated using bromosuccinimide (NBS) under radical initiation .
Key Reaction Steps:
-
Negishi Coupling: Zincates of 5-methyl-2-bromopyridine undergo palladium-catalyzed cross-coupling to yield 5,5'-dimethyl-2,2'-bipyridine.
-
Bromination: Radical bromination with NBS in introduces bromomethyl groups at the methyl positions.
The reaction achieves >90% yield for the bromination step, with purity confirmed via -NMR .
Industrial Production
Commercial suppliers such as Career Henan Chemical Co. and American Custom Chemicals Corporation offer the compound at scales ranging from 1 mg to 100 kg. Pricing varies from $2.00/kg (bulk) to $500/1g (small-scale) .
Applications in Scientific Research
Coordination Chemistry
The bipyridine moiety acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Ru, Ir). Bromomethyl groups enable post-synthetic modifications, such as:
-
Polymerization: Incorporation into conjugated polymers for optoelectronics.
-
Functionalization: Substitution with amines or thiols to create dendrimers or sensors .
Pharmaceutical Intermediates
The compound’s bifunctional reactivity supports its use in synthesizing kinase inhibitors and antiviral agents. For example, bromomethyl groups undergo Suzuki-Miyaura couplings to introduce aryl pharmacophores.
| Supplier | Purity | Price (USD) | Packaging |
|---|---|---|---|
| Career Henan Chemical Co. | ≥98% | $2.00/kg | 1 kg |
| American Custom Chemicals | 95% | $495.32/5mg | 5 mg |
| Crysdot | 97% | $500/1g | 1 g |
Future Directions and Research Gaps
Underexplored Applications
-
MOF Functionalization: Bromomethyl groups could anchor catalysts within MOF pores.
-
Antibody-Drug Conjugates (ADCs): Site-specific bioconjugation via thiol-bromine reactions.
Analytical Challenges
Limited data on solubility (aqueous vs. organic) and thermal stability necessitate further characterization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume